Bienvenue dans la boutique en ligne BenchChem!

1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one

Medicinal Chemistry Drug Design Physicochemical Properties

1-(1-Ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one (CAS 1174848-25-9) is a fluorinated pyrazole building block with a molecular formula of C7H7F3N2O and a molecular weight of 192.14 g/mol. It features a 1-ethyl substitution on the pyrazole ring and a trifluoroacetyl group at the 4-position.

Molecular Formula C7H7F3N2O
Molecular Weight 192.14 g/mol
CAS No. 1174848-25-9
Cat. No. B1420179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one
CAS1174848-25-9
Molecular FormulaC7H7F3N2O
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C(=O)C(F)(F)F
InChIInChI=1S/C7H7F3N2O/c1-2-12-4-5(3-11-12)6(13)7(8,9)10/h3-4H,2H2,1H3
InChIKeyGHCNDJSHSRZDCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(1-Ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one (CAS 1174848-25-9): A Physicochemical and Scaffold Comparison


1-(1-Ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one (CAS 1174848-25-9) is a fluorinated pyrazole building block with a molecular formula of C7H7F3N2O and a molecular weight of 192.14 g/mol. It features a 1-ethyl substitution on the pyrazole ring and a trifluoroacetyl group at the 4-position [1]. Reported purity from commercial sources is typically ≥95% [1]. The compound serves as a versatile synthetic intermediate, with its trifluoromethyl ketone group offering distinct reactivity and physicochemical properties that differentiate it from non-fluorinated analogs. Predicted density is 1.34 ± 0.1 g/cm³ and boiling point is 215.4 ± 35.0 °C .

Why 1-(1-Ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one Cannot Be Substituted by Generic Pyrazole Analogs


Substituting 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one with a close analog—such as the N-methyl variant, the non-fluorinated acetyl congener, or a regioisomeric trifluoromethyl pyrazole—can introduce significant deviations in logP, hydrogen bonding capacity, and metabolic stability that are critical to synthetic utility and biological probe design. The 1-ethyl group provides specific hydrophobic bulk, and the trifluoroacetyl group at the 4-position confers electronegativity and metabolic resistance [1][2]. Even small modifications lead to quantifiable changes in balanced lipophilicity, reducing the compound's reliability in structure-activity relationship (SAR) studies where precise control of physicochemical properties is essential [3].

1-(1-Ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one Comparative Data: Lipophilicity, Metabolic Stability, and Scaffold Advantages


Lipophilicity (logP) of 1-Ethyl Trifluoroacetyl Pyrazole vs. N-Methyl Analog

The target compound, 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one, exhibits a reported logP value of 1.072, reflecting moderate lipophilicity [1]. In contrast, the N-methyl analog, 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one, has a predicted XLogP3-AA value of 0.8 [2]. This difference of approximately 0.27 log units indicates that the ethyl-substituted compound is more lipophilic, which can influence membrane permeability, solubility, and metabolic stability in a biological context.

Medicinal Chemistry Drug Design Physicochemical Properties

Inhibitory Potency Enhancement via Trifluoroacetyl Substitution vs. Acetyl Analogs

Class-level evidence demonstrates that the addition of a trifluoroacetyl group to pyrazole-based aldose reductase inhibitors (ARIs) dramatically enhances inhibitory potency and selectivity compared to non-fluorinated acetyl analogs. A series of pyrrol-1-yl-1-hydroxypyrazole-based ARIs bearing a trifluoroacetyl group showed IC50 values against ALR2 ranging from 0.043 to 0.242 μM, with selectivity indices ranging from 190 to 858 over aldehyde reductase (ALR1) [1]. In contrast, previous carboxylic acid-based ARIs (the non-fluorinated, non-trifluoroacetyl baseline) exhibited poor pharmacokinetic profiles and lower selectivity, which motivated the bioisosteric replacement with the trifluoroacetylated pyrazole scaffold [1].

Aldose Reductase Inhibition Enzyme Selectivity Fluorine Chemistry

Regioisomeric Purity: 4-Trifluoroacetyl vs. 5-Trifluoromethyl Pyrazole Differentiation

The target compound places the trifluoroacetyl group at the pyrazole 4-position and an ethyl group at the 1-position. In contrast, a closely related regioisomer, 1-[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone (CAS 1781138-49-5, MW 206.17), has a trifluoromethyl group at the 5-position and an acetyl group at the 4-position, resulting in distinct electronic and steric properties . Additionally, 1-(1-ethyl-1H-pyrazol-4-yl)ethanone (CAS 925147-29-1, MW 138.17) lacks any fluorine atoms and therefore presents a vastly different reactivity and lipophilicity profile [1]. The target compound's specific substitution pattern ensures regiospecific control in synthetic elaboration, which is not achievable with the alternative regioisomer.

Regioselectivity Pyrazole Chemistry Synthetic Building Blocks

Metabolic Stability Advantage of Trifluoroacetyl-Pyrazoles over Non-Fluorinated Acetyl Analogs

The trifluoroacetyl group significantly enhances metabolic stability relative to non-fluorinated acetyl groups. In the context of pyrazole-based FPR1 antagonists, the use of trifluoroacetyl-substituted pyrazoles was associated with improved in vitro DMPK profiles and attractive physicochemical properties when compared to non-fluorinated analogs [1][2]. Additionally, pyrazoles incorporating trifluoroacetyl moieties have been reported to possess enhanced metabolic stability due to the electron-withdrawing and steric effects of the CF3 group, which slows oxidative metabolism and reduces clearance [2]. This advantage is not quantified directly for the target compound but is a well-established class-level property.

Drug Metabolism Fluorine Chemistry In Vitro ADME

Optimal Application Scenarios for 1-(1-Ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one


Aldose Reductase Inhibitor (ARI) Lead Optimization for Diabetic Complications

Based on class-level evidence, the trifluoroacetyl-pyrazole scaffold of C7H7F3N2O is well suited for designing potent and selective aldose reductase inhibitors (ARIs). The trifluoroacetyl group enhances inhibitory potency and selectivity (IC50 0.043-0.242 μM, selectivity index 190-858) compared to non-fluorinated analogs [1]. The compound's lipophilicity (logP = 1.072) supports cellular permeability for ex vivo sorbitol accumulation assays in rat lenses [1][2].

FPR1 Antagonist Development for Inflammatory Disease

The trifluoroacetyl-pyrazole scaffold has been validated in FPR1 antagonist programs, where it delivers potent inhibition in human neutrophils and attractive DMPK profiles [3][4]. Its balanced lipophilicity (logP = 1.072) and fluorinated group are specifically preferred over non-fluorinated pyrazole analogs, which exhibit lower metabolic stability, to generate compounds with robust in vitro profiles [3][4].

Kinase Inhibitor Fragment-Based Drug Discovery

The compound's low molecular weight (192.14 g/mol) and high fraction of sp² carbons align with fragment-based drug discovery (FBDD) principles [2]. The 1-ethyl substitution offers superior lipophilicity compared to the N-methyl analog, and the trifluoroacetyl electrophile enables covalent targeting of cysteine residues in kinase active sites, making it a versatile fragment for growing into larger inhibitors [2].

Synthetic Building Block for Regiospecific Pyrazole Libraries

The compound's unique substitution pattern (4-trifluoroacetyl, 1-ethyl) provides a single reactive site for further functionalization at positions 3 and 5, enabling regiospecific library synthesis with predictable physicochemical properties (logP = 1.072, MW = 192.14) [2]. This is essential for reproducible SAR studies and avoids the complications introduced by regioisomeric mixtures.

Quote Request

Request a Quote for 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.